Benzoic acid;4-iodophenol
CAS No.: 61807-37-2
Cat. No.: VC19514517
Molecular Formula: C13H11IO3
Molecular Weight: 342.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61807-37-2 |
|---|---|
| Molecular Formula | C13H11IO3 |
| Molecular Weight | 342.13 g/mol |
| IUPAC Name | benzoic acid;4-iodophenol |
| Standard InChI | InChI=1S/C7H6O2.C6H5IO/c8-7(9)6-4-2-1-3-5-6;7-5-1-3-6(8)4-2-5/h1-5H,(H,8,9);1-4,8H |
| Standard InChI Key | ISXFMCJKOUUUQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1O)I |
Introduction
Structural Characterization and Crystallographic Insights
Molecular Geometry and Solid-State Arrangement
X-ray crystallographic studies reveal that 4-iodobenzoic acid crystallizes as hydrogen-bonded dimers in the solid state . The carboxylic acid groups form cyclic hydrogen bonds with a bond length of approximately 2.65 Å, creating a planar dimeric structure. These dimers stack perpendicular to the aromatic ring plane, with iodine atoms of adjacent dimers oriented toward each other at a distance of 3.92 Å, facilitated by van der Waals interactions . This stacking arrangement contributes to the compound’s high density of 2.18 g·cm⁻³ and melting point of 270–273°C .
Synthetic Methodologies
Oxidation of p-Iodotoluene
The most common laboratory synthesis involves the oxidation of p-iodotoluene () using potassium permanganate () under acidic conditions . The reaction proceeds via the following stoichiometry:
This method yields 4-iodobenzoic acid with a purity exceeding 95%, as confirmed by melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .
Alternative Routes
Chemical Reactivity and Functionalization
Fischer–Speier Esterification
The carboxylic acid group undergoes esterification with methanol in the presence of an acid catalyst, yielding methyl 4-iodobenzoate () . This reaction exemplifies the compound’s utility as a building block for more complex esters, which are intermediates in pharmaceutical synthesis.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs electrophilic attacks to the meta position relative to the iodine atom. Nitration, for instance, produces 3-nitro-4-iodobenzoic acid, though such reactions require stringent conditions due to the deactivating effects of both the iodine and carboxylic acid groups.
Applications in Research and Industry
Pharmaceutical Intermediates
4-Iodobenzoic acid serves as a precursor to iodinated drug candidates, particularly in thyroid hormone analogs and radiocontrast agents. Its iodine atom’s high atomic radius and polarizability enhance binding affinity to biological targets.
Materials Science
The compound’s crystalline stability and halogen-bonding capabilities make it a candidate for designing supramolecular frameworks. These materials exhibit potential in organic electronics and sensor technologies .
Educational Laboratories
Due to its straightforward synthesis and illustrative reactivity, 4-iodobenzoic acid is incorporated into undergraduate organic chemistry curricula to demonstrate oxidation, esterification, and crystallography principles .
Comparative Analysis of Structural Analogs
The following table highlights key differences between 4-iodobenzoic acid and related compounds:
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